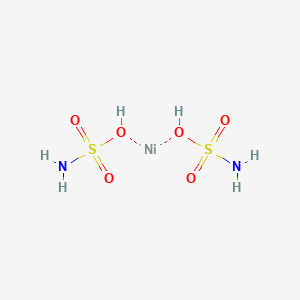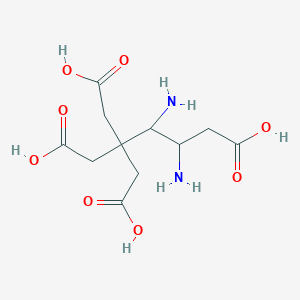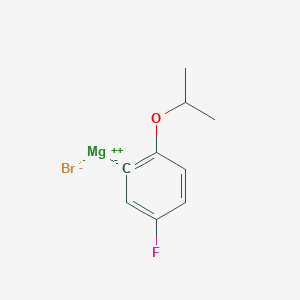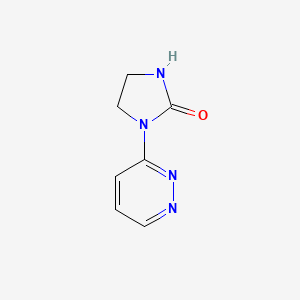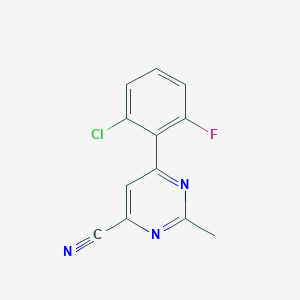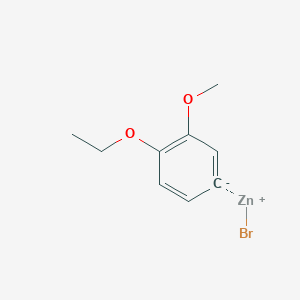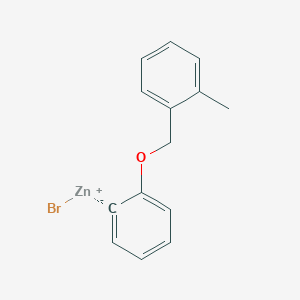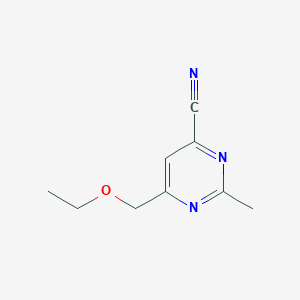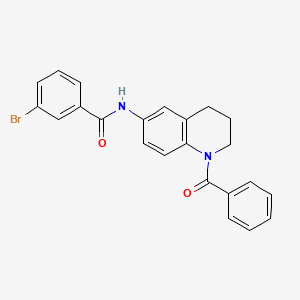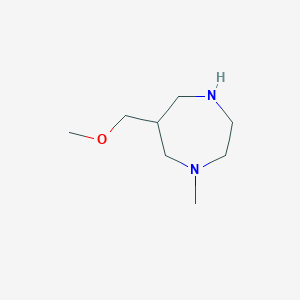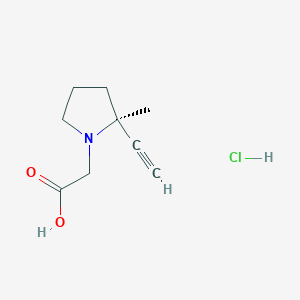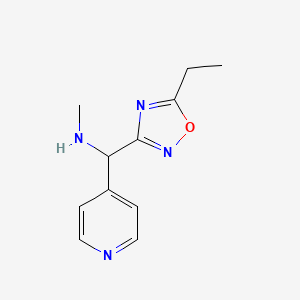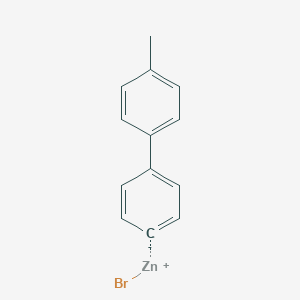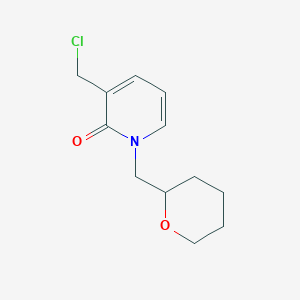
3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a chloromethyl group and a tetrahydro-2H-pyran-2-ylmethyl group attached to a pyridin-2(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents such as formaldehyde and hydrochloric acid.
Attachment of the Tetrahydro-2H-pyran-2-ylmethyl Group: This step involves the alkylation of the pyridinone core with a tetrahydro-2H-pyran-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The double bonds in the pyridinone core can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The tetrahydro-2H-pyran-2-ylmethyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(bromomethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one: Similar structure with a bromomethyl group instead of a chloromethyl group.
3-(hydroxymethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one: Similar structure with a hydroxymethyl group instead of a chloromethyl group.
3-(methyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one: Similar structure with a methyl group instead of a chloromethyl group.
Uniqueness
The uniqueness of 3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the tetrahydro-2H-pyran-2-ylmethyl group enhances its stability and bioavailability.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-(chloromethyl)-1-(oxan-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C12H16ClNO2/c13-8-10-4-3-6-14(12(10)15)9-11-5-1-2-7-16-11/h3-4,6,11H,1-2,5,7-9H2 |
InChI Key |
DLXUREPMUCIORL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CN2C=CC=C(C2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


